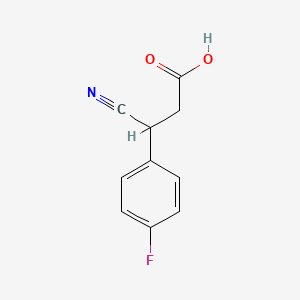

3-Cyano-3-(4-fluoro-phenyl)-propionic acid

Descripción general

Descripción

3-Cyano-3-(4-fluoro-phenyl)-propionic acid, also known as 3-Cyano-3-FPPA, is an organic compound that is used in a variety of scientific applications. It is a derivative of propionic acid, which is a naturally occurring fatty acid found in the human body. 3-Cyano-3-FPPA has a wide range of potential uses, including in drug synthesis, biochemistry, and medical research.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

3-Cyano-3-(4-fluoro-phenyl)-propionic acid derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, 3-(4-Phenyl) benzoyl propionic acid, a related compound, is used as a starting material for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones (Soliman, Bakeer, & Attia, 2010).

Photodegradation Studies

Studies on photodegradation have included derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. The photodegradation of cyhalofop, an aryloxyphenoxy propionic herbicide, and its metabolites was examined in various aqueous systems under different irradiation wavelengths (Pinna & Pusino, 2011).

Fluorinated Heterocyclic Compounds Synthesis

Fluorine-containing derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid are employed in synthesizing fluorinated heterocyclic compounds. This includes the creation of compounds like pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

Use as a Chiral Derivatizing Agent

Certain derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, like 2-fluoro-2-phenyl propanoic acid, have been used as chiral derivatizing agents. This has applications in distinguishing between enantiomers of compounds (Hamman, 1993).

Hydrolysis and Adsorption Studies

Studies have also been conducted on the hydrolysis and adsorption of compounds like cyhalofop-butyl and its derivatives, which include 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, on soil colloids. This is significant for understanding the environmental impact and behavior of these chemicals (Pinna et al., 2008).

Optoelectronic Properties Study

Derivatives of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid have been studied for their optoelectronic properties. For example, 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, has been analyzed for its potential as a nonlinear optical material (Fonkem et al., 2019).

Synthesis of Copolymers

The compound has been utilized in the synthesis of copolymers. For instance, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, related to 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, were synthesized and then copolymerized with styrene (Kim et al., 1998).

Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-Cyano-3-(4-fluoro-phenyl)-propionic acid, is explored as a renewable building block for the creation of polybenzoxazine. This is part of an effort to develop sustainable materials in materials science (Trejo-Machin et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor plays a crucial role in the regulation of energy homeostasis, inflammation, and insulin sensitivity .

Mode of Action

3-Cyano-3-(4-fluoro-phenyl)-propionic acid interacts with its target, the FFA4 receptor, by acting as an agonist . This interaction triggers a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of the FFA4 receptor affects several biochemical pathways. These include the calcium signaling pathway , which is involved in various cellular processes, and the extracellular signal-regulated kinase (ERK) pathway , which plays a key role in cell function and development .

Result of Action

The activation of the FFA4 receptor by 3-Cyano-3-(4-fluoro-phenyl)-propionic acid has several molecular and cellular effects. These include the stimulation of glucagon-like peptide-1 secretion from enteroendocrine cells, enhancement of glucose uptake in adipocytes, and inhibition of the release of proinflammatory mediators from macrophages . These effects suggest the potential of FFA4 as a therapeutic target for type 2 diabetes and obesity .

Propiedades

IUPAC Name |

3-cyano-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFZURZUOXFHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-3-(4-fluoro-phenyl)-propionic acid | |

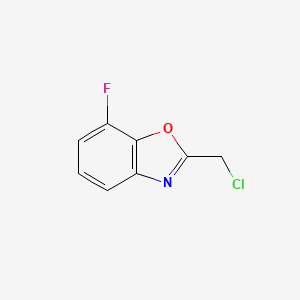

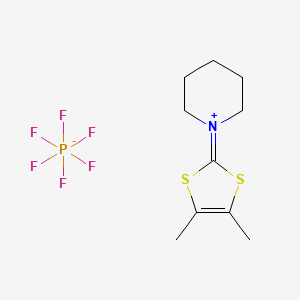

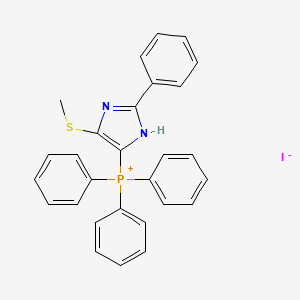

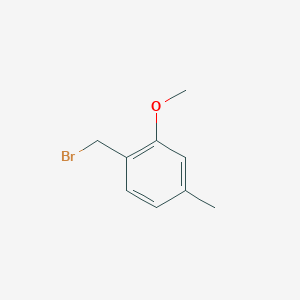

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

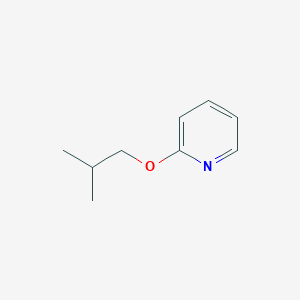

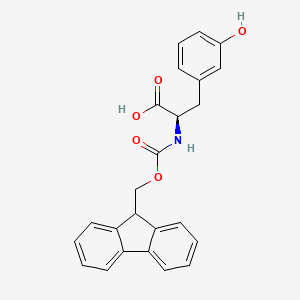

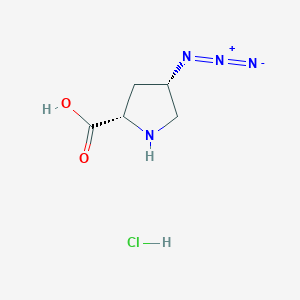

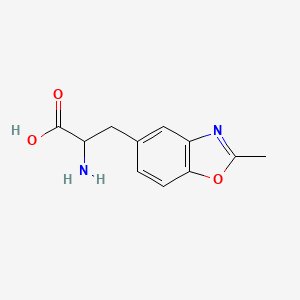

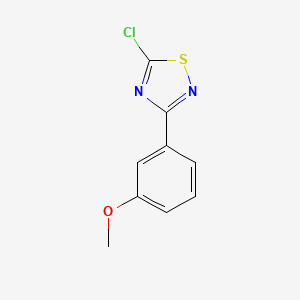

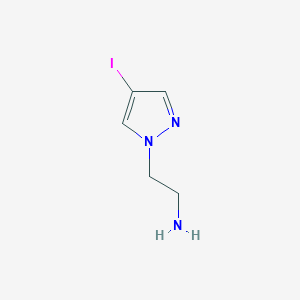

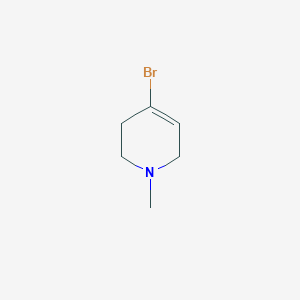

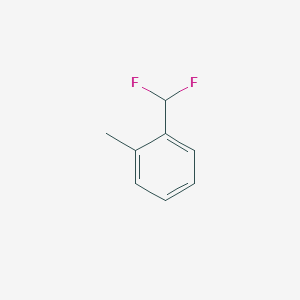

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.